Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Description
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3-methoxyphenyl ketone group at the sixth carbon. This compound is structurally characterized by a methoxy (-OCH₃) group at the meta position of the aromatic ring, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)10-5-4-9-14(16)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXUCUFAUZYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645567 | |
| Record name | Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-02-8 | |
| Record name | Ethyl 3-methoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(3-methoxyphenyl)-6-oxohexanoic acid+ethanolacid catalystEthyl 6-(3-methoxyphenyl)-6-oxohexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(3-methoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(3-methoxyphenyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a model compound for studying ester hydrolysis and other biochemical reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The methoxyphenyl group can interact with aromatic receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate belongs to a broader class of aryl-substituted hexanoate esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Aromatic Ring
Functional Group Modifications
- Ethyl 6-(5-methyl-2-oxo-1-propyl-imidazol-4-yl)-6-oxohexanoate features an imidazolone ring, suggesting utility in antimicrobial or anti-inflammatory drug discovery .
- Polymer Conjugates: Hydroxamic acid derivatives (e.g., ethyl 6-(thiadiazol-2-ylamino)-6-oxohexanoate) exhibit chelating properties, relevant for metalloenzyme inhibition or polymer-drug delivery systems .
Biological Activity
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate, a compound with the molecular formula C15H20O4, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by a hexanoate backbone with a methoxy-substituted phenyl group. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 252.32 g/mol |
| LogP (Partition Coefficient) | 2.5 |
| Solubility (in water) | Low |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing its effects on prostate cancer cells (LNCaP and PC-3), the compound demonstrated an IC50 value of approximately 4 μM, indicating potent activity against these androgen-dependent and androgen-independent cell lines .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | % Inhibition at 20 μg/ml |
|---|---|---|
| LNCaP | 4.0 | 70% |
| PC-3 | 4.2 | 65% |
These results suggest that the compound may interfere with cellular proliferation mechanisms in cancer cells, potentially through apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cancer progression. Specifically, it may inhibit androgen receptor (AR) signaling in prostate cancer cells, which is crucial for the growth of androgen-dependent tumors .
In vitro assays have shown that the compound can significantly reduce AR transactivation in both LNCaP and PC-3 cells, indicating its potential as an antiandrogenic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/ml against Staphylococcus aureus and Streptococcus pneumoniae .
Case Studies
- Prostate Cancer Study : In a controlled study involving LNCaP and PC-3 cell lines, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead candidate for further development in prostate cancer therapies .
- Antimicrobial Evaluation : A separate investigation assessed the compound's effectiveness against various bacterial strains. Results indicated that while it was less effective than standard antibiotics, it showed promise as part of a combination therapy to enhance overall efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
